1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring with multiple hydroxyl groups and a pyridine ring with a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic synthesisCommon reagents used in these reactions include protecting groups for hydroxyl functionalities, oxidizing agents, and catalysts to facilitate ring formation and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated synthesis, and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like chromatography and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 4-Amino-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Uniqueness
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13NO7 |
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Molecular Weight |
271.22 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO7/c13-4-6-8(15)9(16)10(19-6)12-3-5(11(17)18)1-2-7(12)14/h1-3,6,8-10,13,15-16H,4H2,(H,17,18)/t6-,8+,9-,10-/m1/s1 |
InChI Key |
UMMJLAAYKZSARY-XCWAXFADSA-N |
Isomeric SMILES |
C1=CC(=O)N(C=C1C(=O)O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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